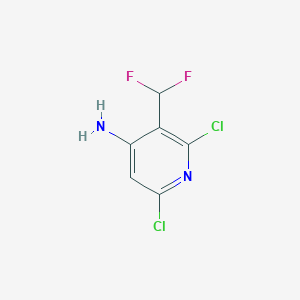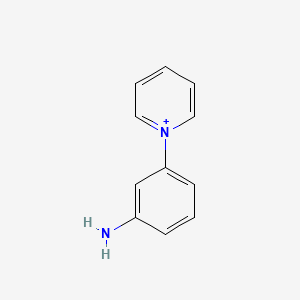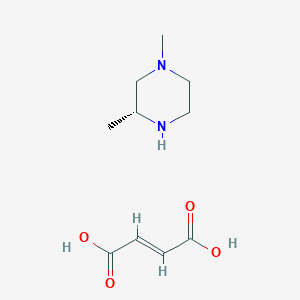
(R)-1,3-Dimethylpiperazine fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1,3-Dimethylpiperazine fumarate is a chemical compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. The ®-1,3-Dimethylpiperazine fumarate is the fumarate salt form of ®-1,3-Dimethylpiperazine, which is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,3-Dimethylpiperazine fumarate typically involves the reaction of ®-1,3-Dimethylpiperazine with fumaric acid. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions to ensure the formation of the fumarate salt. The reaction can be represented as follows:
(R)−1,3−Dimethylpiperazine+FumaricAcid→(R)−1,3−DimethylpiperazineFumarate
Industrial Production Methods
Industrial production of ®-1,3-Dimethylpiperazine fumarate involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form. Advanced techniques like high-performance liquid chromatography (HPLC) may be used for quality control and to ensure the consistency of the product.
Chemical Reactions Analysis
Types of Reactions
®-1,3-Dimethylpiperazine fumarate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The nitrogen atoms in the piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
®-1,3-Dimethylpiperazine fumarate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-1,3-Dimethylpiperazine fumarate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ketotifen fumarate: An antihistamine and mast cell stabilizer used to treat allergic conditions.
Bisoprolol fumarate: A beta-blocker used for the treatment of high blood pressure.
Uniqueness
®-1,3-Dimethylpiperazine fumarate is unique due to its specific structural features and the presence of the fumarate salt form, which can influence its solubility and bioavailability
Properties
Molecular Formula |
C10H18N2O4 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;(3R)-1,3-dimethylpiperazine |
InChI |
InChI=1S/C6H14N2.C4H4O4/c1-6-5-8(2)4-3-7-6;5-3(6)1-2-4(7)8/h6-7H,3-5H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t6-;/m1./s1 |
InChI Key |
HMQDQEJDLUGFKK-UEMBJLSASA-N |
Isomeric SMILES |
C[C@@H]1CN(CCN1)C.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC1CN(CCN1)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-1-azaspiro[4.5]decan-8-amine](/img/structure/B13020064.png)
![1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B13020065.png)
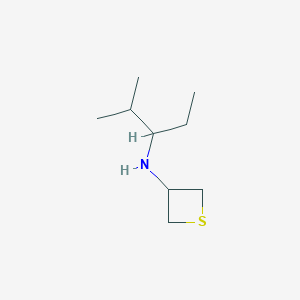
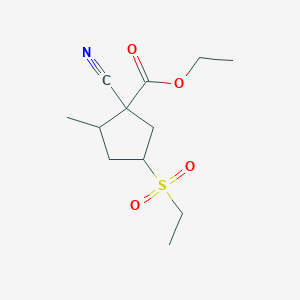
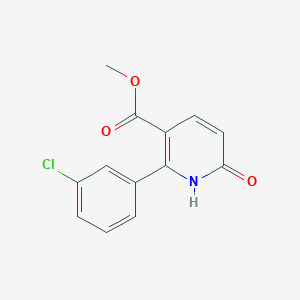
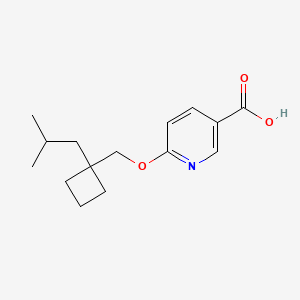

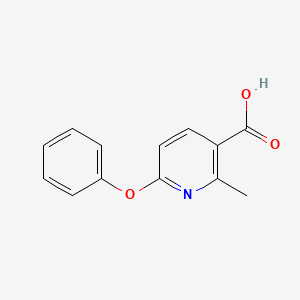
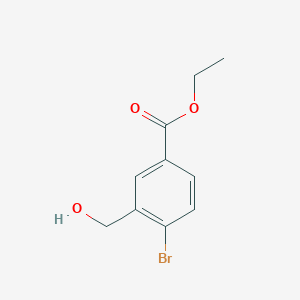
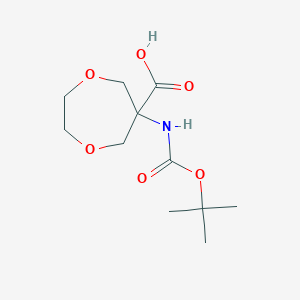
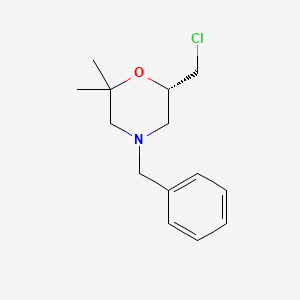
![tert-Butyl 9,9-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13020128.png)
